4-(1,4-Dioxan-2-yl)piperidine free base CAS 1870529-68-2
4-(1,4-Dioxan-2-yl)piperidine free base CAS 1870529-68-2
An In-Depth Technical Guide to 4-(1,4-Dioxan-2-yl)piperidine Free Base (CAS 1870529-68-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-(1,4-Dioxan-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine moiety is a cornerstone in the development of numerous pharmaceuticals, valued for its ability to confer desirable physicochemical properties and to serve as a versatile scaffold for introducing molecular diversity.[1][2][3] This document outlines the structure, potential synthetic routes, and analytical characterization of 4-(1,4-Dioxan-2-yl)piperidine. It is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel piperidine-based compounds.
Introduction to the Piperidine Scaffold
The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. It is a prevalent structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][4][5] Its prevalence in drug discovery is attributed to its ability to improve the pharmacokinetic profile of a molecule, including its solubility and metabolic stability. Furthermore, the nitrogen atom of the piperidine ring can act as a proton acceptor, enabling key interactions with biological targets.[6] The development of efficient and cost-effective methods for the synthesis of substituted piperidines is an ongoing focus of modern organic chemistry.[4]
Molecular Structure and Physicochemical Properties
IUPAC Name: 4-(1,4-dioxan-2-yl)piperidine CAS Number: 1870529-68-2 Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 171.24 g/mol
The structure of 4-(1,4-Dioxan-2-yl)piperidine features a piperidine ring substituted at the 4-position with a 1,4-dioxane ring. The presence of both the basic piperidine nitrogen and the ether functionalities of the dioxane ring suggests that this molecule possesses a degree of water solubility and can participate in hydrogen bonding.
| Property | Predicted Value |
| Molecular Weight | 171.24 g/mol |
| XLogP3 | 0.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 34.1 Ų |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Proposed Synthesis and Purification
Synthetic Workflow
Caption: Proposed synthetic workflow for 4-(1,4-Dioxan-2-yl)piperidine.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(1,4-Dioxan-2-yl)pyridine (Pyridine Precursor)
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To a solution of 4-vinylpyridine (1 equivalent) in a suitable solvent such as toluene, add glycerol (1.2 equivalents).
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Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyridine precursor.
Step 2: Hydrogenation to 4-(1,4-Dioxan-2-yl)piperidine
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Dissolve the crude 4-(1,4-Dioxan-2-yl)pyridine in a suitable solvent for hydrogenation, such as ethanol or methanol.
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Add a catalyst, typically 5-10 mol% of Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C).
-
Place the reaction mixture in a high-pressure hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.
-
Monitor the uptake of hydrogen to determine the reaction's endpoint.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(1,4-Dioxan-2-yl)piperidine.
Step 3: Purification of the Free Base
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
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For column chromatography, a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is typically effective for eluting the amine product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain the purified 4-(1,4-Dioxan-2-yl)piperidine free base.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[8] For 4-(1,4-Dioxan-2-yl)piperidine, both ¹H and ¹³C NMR would be essential.
Expected ¹H NMR Spectral Features:
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Signals corresponding to the protons on the piperidine ring, likely in the range of 1.5-3.0 ppm.
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Signals for the protons on the dioxane ring, expected to appear between 3.5-4.0 ppm.
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A broad singlet for the N-H proton of the piperidine ring, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
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Resonances for the carbon atoms of the piperidine ring, typically in the range of 25-50 ppm.
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Signals for the carbons of the dioxane ring, expected in the region of 60-75 ppm.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. For 4-(1,4-Dioxan-2-yl)piperidine, the expected [M+H]⁺ ion would be at m/z 172.13. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in the molecule. Key expected absorptions include:
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N-H stretching vibration around 3300-3500 cm⁻¹.
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C-H stretching vibrations for the aliphatic rings around 2850-3000 cm⁻¹.
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C-O stretching vibrations for the dioxane ether linkages around 1050-1150 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The 4-(1,4-Dioxan-2-yl)piperidine scaffold is a promising building block for the synthesis of new chemical entities with potential therapeutic applications. The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[3][4][9] The dioxane portion of the molecule can influence solubility and may participate in hydrogen bonding with biological targets.
Potential Therapeutic Areas
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CNS Disorders: Many CNS-active drugs incorporate a piperidine ring.[3] This scaffold could be further functionalized to target a variety of receptors and enzymes in the brain.
-
Antiviral Agents: Piperidine derivatives have shown activity against various viruses, including influenza and SARS-CoV-2.[10]
-
Oncology: The piperidine scaffold is present in numerous anticancer agents.[4][10]
Lead Optimization Workflow
Caption: A typical lead optimization workflow utilizing the 4-(1,4-Dioxan-2-yl)piperidine scaffold.
Conclusion
4-(1,4-Dioxan-2-yl)piperidine represents a valuable, yet underexplored, chemical scaffold. Its synthesis from readily available starting materials appears feasible through established chemical transformations. This guide provides a foundational framework for its synthesis, characterization, and potential applications in drug discovery. Further research into this and related piperidine derivatives is warranted to fully explore their therapeutic potential.
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